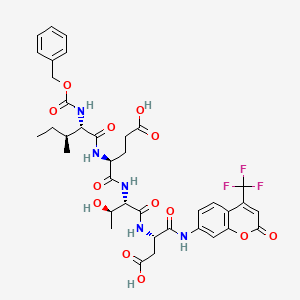

Z-Ile-Glu-Thr-Asp 7-amido-4-trifluoromethylcoumarin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Z-Ile-Glu-Thr-Asp 7-amido-4-trifluoromethylcoumarin is a fluorogenic caspase-8/granzyme B substrate . It contains the acetyl moiety . It is used as a fluorogenic substrate for caspase 8 and granzyme B .

Molecular Structure Analysis

The molecular structure of Z-Ile-Glu-Thr-Asp 7-amido-4-trifluoromethylcoumarin is represented by the empirical formula C37H42F3N5O13 . Its molecular weight is 821.75 .Chemical Reactions Analysis

Z-Ile-Glu-Thr-Asp 7-amido-4-trifluoromethylcoumarin is a substrate that is cleaved during apoptosis to produce the p12 subunit and a p20 peptide that is further cleaved to form the p17 subunit of mature caspase 3 .Physical And Chemical Properties Analysis

Z-Ile-Glu-Thr-Asp 7-amido-4-trifluoromethylcoumarin is a powder with a molecular weight of 821.75 . It is typically stored at -20°C .Aplicaciones Científicas De Investigación

Fluorogenic Substrate for Caspase 8 and Granzyme B

“Z-Ile-Glu-Thr-Asp 7-amido-4-trifluoromethylcoumarin” is used as a fluorogenic substrate for caspase 8 and granzyme B . These enzymes are involved in apoptosis, a process of programmed cell death. The compound’s fluorescence allows researchers to monitor the activity of these enzymes in real-time .

Apoptosis Research

This compound plays a crucial role in apoptosis research. IETD is the sequence of amino acid residues 172-175 of procaspase 3, which is cleaved during apoptosis to produce the p12 subunit and a p20 peptide that is further cleaved to form the p17 subunit of mature caspase 3 . This makes it a valuable tool for studying the mechanisms of apoptosis.

Drug Discovery

In drug discovery, this compound can be used to screen for inhibitors of caspase 8 and granzyme B. This could potentially lead to the development of new therapeutic agents for diseases where these enzymes play a role .

Cancer Research

In cancer research, the compound can be used to study the role of caspase 8 and granzyme B in tumor progression and response to therapy .

Immunology

In immunology, granzyme B is known to play a role in the immune response. Therefore, this compound can be used to study the function of granzyme B in immune cells .

Biochemical and Physiological Actions

The compound has been used to study the biochemical and physiological actions of caspase 8 and granzyme B . This includes understanding how these enzymes are activated and regulated, and how they interact with other proteins in the cell .

Mecanismo De Acción

Target of Action

The primary targets of Z-Ile-Glu-Thr-Asp 7-amido-4-trifluoromethylcoumarin are caspase 8 and granzyme B . These are proteolytic enzymes involved in the initiation and execution of apoptosis, a form of programmed cell death.

Mode of Action

Z-Ile-Glu-Thr-Asp 7-amido-4-trifluoromethylcoumarin acts as a fluorogenic substrate for caspase 8 and granzyme B . It is cleaved by these enzymes during the process of apoptosis.

Biochemical Pathways

The compound is involved in the apoptotic pathway . Specifically, it is part of the sequence of amino acid residues 172-175 of procaspase 3 . During apoptosis, this sequence is cleaved to produce the p12 subunit and a p20 peptide, which is further cleaved to form the p17 subunit of mature caspase 3 .

Result of Action

The cleavage of Z-Ile-Glu-Thr-Asp 7-amido-4-trifluoromethylcoumarin by caspase 8 and granzyme B results in the production of the p12 subunit and a p20 peptide, which is further cleaved to form the p17 subunit of mature caspase 3 . This is a key step in the execution phase of apoptosis, leading to programmed cell death.

Propiedades

IUPAC Name |

(4S)-5-[[(2S,3R)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42F3N5O13/c1-4-18(2)30(45-36(56)57-17-20-8-6-5-7-9-20)34(54)42-24(12-13-27(47)48)32(52)44-31(19(3)46)35(55)43-25(16-28(49)50)33(53)41-21-10-11-22-23(37(38,39)40)15-29(51)58-26(22)14-21/h5-11,14-15,18-19,24-25,30-31,46H,4,12-13,16-17H2,1-3H3,(H,41,53)(H,42,54)(H,43,55)(H,44,52)(H,45,56)(H,47,48)(H,49,50)/t18-,19+,24-,25-,30-,31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCIFCAJYIPUCJW-QXPVPWKFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42F3N5O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746702 |

Source

|

| Record name | N-[(Benzyloxy)carbonyl]-L-isoleucyl-L-alpha-glutamyl-L-threonyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-alpha-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

821.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

219138-02-0 |

Source

|

| Record name | N-[(Benzyloxy)carbonyl]-L-isoleucyl-L-alpha-glutamyl-L-threonyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-alpha-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.